6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one chemical properties
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one chemical properties
An In-depth Technical Guide Subject: 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-established pharmacophore, and the incorporation of a trifluoromethyl group at the 6-position imparts unique physicochemical properties that are highly desirable in modern drug discovery. This document delves into the compound's core chemical properties, provides a detailed, field-proven synthetic protocol with mechanistic rationale, outlines expected analytical signatures, and explores its potential applications as both a crucial building block and a potential therapeutic agent, particularly in the context of infectious diseases and inflammation.
The 6-(Trifluoromethyl)-1,4-Benzothiazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-benzothiazine core is a heterocyclic system that has garnered substantial attention due to its presence in a wide array of biologically active molecules. Its derivatives are known to exhibit diverse pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The structural feature of a fold along the nitrogen-sulfur axis is often compared to that of phenothiazines, contributing to its ability to interact with various biological targets.[1]
The strategic placement of a trifluoromethyl (-CF₃) group on this scaffold is a key design element. The -CF₃ group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's:
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Lipophilicity: Facilitating membrane permeability.
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Binding Affinity: Through favorable interactions with enzyme active sites.
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Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
Therefore, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one represents a highly valuable molecule, serving as a foundational structure for the development of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The key characteristics of 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 716-82-5 | [2] |
| Molecular Formula | C₉H₆F₃NOS | [2] |
| Molecular Weight | 233.21 g/mol | [2] |
| Melting Point | 192-194 °C | [2] |
| Predicted Density | 1.441 g/cm³ | [2] |
| Polar Surface Area (PSA) | 54.40 Ų | [2] |
| LogP (XLogP3) | 2.89 | [2] |
| InChI Key | CDCYQWJTDZXFCS-UHFFFAOYSA-N | [2] |
Structurally, the molecule features a lactam within the six-membered thiazinone ring, providing both a hydrogen bond donor (N-H) and acceptor (C=O). This, combined with the moderate lipophilicity conferred by the trifluoromethylated benzene ring, creates a balanced profile suitable for drug development.
Synthesis and Reactivity
The construction of the benzothiazinone ring system is a well-established process, typically achieved through the cyclization of a 2-aminothiophenol derivative with a suitable two-carbon electrophile. This approach provides a reliable and scalable route to the target compound.
Retrosynthetic Rationale
The most logical disconnection for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is across the N1-C2 and S-C9a bonds. This retrosynthetic analysis points to two primary starting materials: 2-amino-5-(trifluoromethyl)benzenethiol and a chloroacetyl synthon, such as chloroacetyl chloride . This strategy is efficient as it forms the heterocyclic ring in a single, high-yielding cyclocondensation step.
Detailed Synthetic Protocol
This protocol describes the cyclocondensation reaction to form the target compound. It is based on established methodologies for the synthesis of 1,4-benzothiazin-3(4H)-ones.
Objective: To synthesize 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one from 2-amino-5-(trifluoromethyl)benzenethiol.
Materials:
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2-Amino-5-(trifluoromethyl)benzenethiol
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Chloroacetyl chloride
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)benzenethiol (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
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Basification: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise.
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Causality: A non-nucleophilic organic base is required to scavenge the HCl that is generated in situ during both the initial acylation of the amine and the subsequent intramolecular cyclization. Using a slight excess ensures the reaction goes to completion. Cooling to 0 °C mitigates the exothermic nature of the acylation.
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Acylation and Cyclization: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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Causality: The reaction proceeds via a two-step, one-pot mechanism. First, the highly nucleophilic amino group attacks the chloroacetyl chloride to form an N-acylated intermediate. The subsequent intramolecular Sₙ2 reaction, where the thiolate anion attacks the carbon bearing the chlorine, is facilitated by the base and results in ring closure. Slow addition of the acyl chloride prevents unwanted side reactions.
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Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
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Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the water content in the organic phase).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is typically purified by recrystallization from an ethanol/water mixture or by trituration with cold hexanes or ether to afford the pure 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one as a solid.
Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Reactivity and Stability
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Stability: The compound should be stored in a tightly sealed container in a cool, dry place.[2] It is generally stable under standard laboratory conditions, but susceptible to strong oxidizing agents.
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Reactivity: The primary sites for further chemical modification are the nitrogen and sulfur atoms. The lactam nitrogen can be alkylated or acylated under basic conditions. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the molecule's geometry and biological activity.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for verifying the structure and purity of the synthesized compound. The following are the expected spectroscopic signatures for 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one.
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¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on the trisubstituted benzene ring. A singlet for the methylene protons (-S-CH₂-CO-) is expected around 3.5 ppm. A broad singlet corresponding to the amide proton (N-H) will appear further downfield (typically > 8.0 ppm) and may exchange with D₂O.
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¹³C NMR: Key signals include the carbonyl carbon (~165-170 ppm), the carbons of the aromatic ring, the methylene carbon (~30-35 ppm), and a characteristic quartet for the trifluoromethyl carbon (~120-125 ppm) due to C-F coupling.
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¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
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IR Spectroscopy: Characteristic absorption bands will be observed for the N-H stretch (~3200 cm⁻¹), the C=O (amide I) stretch (~1680 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 233. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₆F₃NOS.
Caption: Correlation of structural features with expected spectral data.
Potential Applications in Drug Discovery
The title compound is not merely a synthetic intermediate but also holds potential as a pharmacologically active agent itself, primarily due to the established bioactivity of its structural class.
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Anti-Tuberculosis Agents: A highly significant application is in the development of novel treatments for tuberculosis (TB). The compound BTZ043, which also contains a 6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one core, is a potent inhibitor of the enzyme decaprenyl-phosphoribose-epimerase (DprE1).[3] This enzyme is crucial for the synthesis of the mycobacterial cell wall. Given the shared core structure, 6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a prime candidate for investigation as a DprE1 inhibitor.
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Anti-inflammatory Agents: The benzothiazine scaffold is related to the 'oxicam' class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Therefore, this compound and its derivatives warrant screening for inhibitory activity against cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.
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Anticonvulsant and CNS Activity: Related benzothiazole structures, such as 2-amino-6-trifluoromethoxy benzothiazole, have demonstrated significant anticonvulsant properties, potentially through antagonism of excitatory amino acid neurotransmission.[5] This suggests a possible avenue of investigation for CNS-related disorders.
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Anticancer and Antimicrobial Research: The broader 1,4-benzothiazine class has shown promise as anticancer and general antimicrobial agents, making this a viable area for screening campaigns.[1]
Caption: Potential mechanism of action as an enzyme inhibitor.
Conclusion
6-(Trifluoromethyl)-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic compound with significant potential for drug discovery and development. Its robust and scalable synthesis, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, makes it an attractive scaffold. The strong precedent set by structurally related compounds, particularly in the field of anti-tuberculosis research, underscores its value. This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this promising molecule in their scientific endeavors.
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